An In-depth Technical Guide to 2,5-Dichlorothiophene: Physical and Chemical Properties
An In-depth Technical Guide to 2,5-Dichlorothiophene: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorothiophene is a halogenated heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of functionalized thiophene (B33073) derivatives. Its symmetric dichlorination pattern offers a versatile platform for selective functionalization at the 2- and 5-positions of the thiophene ring. The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the ring toward various coupling and substitution reactions, making it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-dichlorothiophene, along with detailed experimental protocols for its synthesis and key transformations.
Physical and Chemical Properties
2,5-Dichlorothiophene is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by the chemical formula C₄H₂Cl₂S and a molecular weight of 153.03 g/mol .[3] Below is a summary of its key physical and chemical properties.
Table 1: Physical Properties of 2,5-Dichlorothiophene
| Property | Value | Reference(s) |
| CAS Number | 3172-52-9 | [3] |
| Molecular Formula | C₄H₂Cl₂S | [3] |
| Molecular Weight | 153.03 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | -41 to -40 °C | |
| Boiling Point | 162 °C (lit.) | [3] |
| Density | 1.442 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.561 - 1.563 | [3] |
| Flash Point | 59 °C | [3] |
| Solubility | Sparingly soluble in water | |
| Storage Temperature | 2-8°C | [3] |
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 2,5-dichlorothiophene is dominated by the two chlorine substituents on the thiophene ring. These electron-withdrawing groups activate the ring for nucleophilic substitution and facilitate various cross-coupling reactions. This makes 2,5-dichlorothiophene a versatile precursor for the synthesis of 2,5-disubstituted thiophenes, which are important motifs in many pharmaceutical and electronic materials.[4]
Suzuki Cross-Coupling Reactions
2,5-Dichlorothiophene readily participates in palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids to form 2,5-diarylthiophenes. These reactions are a powerful tool for constructing complex aromatic systems. The reaction can often be performed stepwise, allowing for the synthesis of unsymmetrically substituted thiophenes.
Grignard Reactions
The chlorine atoms of 2,5-dichlorothiophene can be converted into a Grignard reagent through reaction with magnesium metal. The resulting thienyl Grignard reagent is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce functional groups at the 2- and 5-positions of the thiophene ring.
Experimental Protocols
Synthesis of 2,5-Dichlorothiophene
A general procedure for the laboratory-scale synthesis of 2,5-dichlorothiophene from thiophene is as follows:
Materials:
-
Thiophene
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene (1.0 eq) in carbon tetrachloride.
-
Slowly add N-chlorosuccinimide (2.2 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 2,5-dichlorothiophene.[5]
Synthesis of a 2,5-Diarylthiophene via Suzuki Coupling
The following is a representative protocol for the Suzuki cross-coupling of 2,5-dichlorothiophene with an arylboronic acid.
Materials:
-
2,5-Dichlorothiophene
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene (B28343) and water (or other suitable solvent system)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere
-
Magnetic stirrer with heating mantle
-
Standard workup and purification equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dichlorothiophene (1.0 eq), the arylboronic acid (2.2 eq), palladium(II) acetate (e.g., 2 mol%), and triphenylphosphine (e.g., 8 mol%).
-
Add potassium carbonate (e.g., 4.0 eq) and a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir vigorously for a designated time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2,5-diarylthiophene.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Spectral Data
The following tables summarize the expected spectral data for 2,5-dichlorothiophene based on typical values for similar compounds and spectral databases.
Table 2: 1H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~6.8 - 7.0 | Singlet | H-3, H-4 |
Table 3: 13C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~125 - 128 | C-3, C-4 |
| ~120 - 123 | C-2, C-5 |
Table 4: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | =C-H stretch |
| ~1500 - 1400 | Medium | C=C stretch (aromatic) |
| ~800 - 700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 2,5-dichlorothiophene is expected to show a molecular ion peak (M⁺) at m/z 152, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺). Fragmentation may involve the loss of chlorine atoms and cleavage of the thiophene ring.
Caption: Synthetic pathways from 2,5-Dichlorothiophene.
Conclusion
2,5-Dichlorothiophene is a highly valuable and versatile building block in organic synthesis. Its physical and chemical properties, particularly its reactivity in cross-coupling and Grignard reactions, make it an essential intermediate for the construction of complex thiophene-containing molecules. The experimental protocols and spectral data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. 2,5-Dichlorothiophene CAS#: 3172-52-9 [m.chemicalbook.com]
- 4. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. 2,5-Dichlorothiophene | 3172-52-9 [chemicalbook.com]
